molecular formula C6H10ClNO2 B613008 (S)-Methyl 2-aminopent-4-ynoate hydrochloride CAS No. 166271-28-9

(S)-Methyl 2-aminopent-4-ynoate hydrochloride

Cat. No.: B613008
CAS No.: 166271-28-9
M. Wt: 163.6
InChI Key: YTSKPYFAKGFHRE-JEDNCBNOSA-N
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Description

(S)-Methyl 2-aminopent-4-ynoate hydrochloride (CAS 166271-28-9) is a chiral building block of interest in chemical biology and organic synthesis . This compound features a reactive terminal alkyne group, making it a valuable precursor for applications in click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . These reactions are instrumental for the synthesis of novel compounds, creation of biomaterials, and development of diagnostic tools . The methyl ester group enhances its utility in peptide synthesis, and its specific (S)-enantiomeric purity is crucial for probing and manipulating stereospecific biological processes . With a molecular formula of C 6 H 10 ClNO 2 and a molecular weight of 163.60 g/mol , it is supplied with a high purity of ≥95% . For safe handling, note that this compound may cause skin and eye irritation and may cause respiratory irritation . It requires storage in an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl (2S)-2-aminopent-4-ynoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c1-3-4-5(7)6(8)9-2;/h1,5H,4,7H2,2H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSKPYFAKGFHRE-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC#C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC#C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718490
Record name Methyl (2S)-2-aminopent-4-ynoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166271-28-9
Record name Methyl (2S)-2-aminopent-4-ynoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Precursors

The synthesis typically begins with L-methionine methyl ester hydrochloride or related amino acid esters. For example, N-[(benzyloxy)carbonyl]-L-methionine methyl ester serves as a precursor for oxidative transformations. Alternative routes utilize ethyl 2-aminopent-4-ynoate, which undergoes transesterification to yield the methyl ester.

Table 1: Common Starting Materials and Their Roles

Starting MaterialRole in SynthesisReference
L-Methionine methyl ester HClCore amino acid structure
Ethyl 2-aminopent-4-ynoatePropargyl group introduction
Benzyl chloroformateAmino group protection

Step 1: Amino Group Protection

The amino group is protected using benzyl chloroformate in a biphasic system (H₂O/Et₂O) with potassium carbonate as a base:

L-Methionine methyl ester HCl+Cbz-ClK₂CO₃N-Cbz-methionine methyl ester\text{L-Methionine methyl ester HCl} + \text{Cbz-Cl} \xrightarrow{\text{K₂CO₃}} \text{N-Cbz-methionine methyl ester}

Conditions : 0°C to room temperature, 12 hours. Yield : Near-quantitative.

Step 2: Oxidation to Sulfinyl Intermediate

Sodium metaperiodate (NaIO₄) oxidizes the thioether group to a sulfoxide:

N-Cbz-methionine methyl esterNaIO₄, MeOH/H₂OMethyl L-2-[[(benzyloxy)carbonyl]amino]-4-(methylsulfinyl)butanoate\text{N-Cbz-methionine methyl ester} \xrightarrow{\text{NaIO₄, MeOH/H₂O}} \text{Methyl L-2-[[(benzyloxy)carbonyl]amino]-4-(methylsulfinyl)butanoate}

Conditions : 0°C to room temperature, overnight. Yield : 85–90%.

Step 3: Propargyl Group Introduction via Sonogashira Coupling

The propargyl group is introduced using aryl iodides, CuI, and Pd(PPh₃)₄:

Nα-Protected H-Pra-OMe+Ar-ICuI, Pd(PPh₃)₄Aryl-substituted propargylglycine derivatives\text{Nα-Protected H-Pra-OMe} + \text{Ar-I} \xrightarrow{\text{CuI, Pd(PPh₃)₄}} \text{Aryl-substituted propargylglycine derivatives}

Conditions : Ambient temperature, inert atmosphere. Yield : 70–80%.

Step 4: Esterification and Hydrochloride Formation

The methyl ester is formed via acid-catalyzed esterification, followed by HCl treatment to precipitate the hydrochloride salt:

2-aminopent-4-ynoic acid+MeOHH⁺Methyl esterHClHydrochloride salt\text{2-aminopent-4-ynoic acid} + \text{MeOH} \xrightarrow{\text{H⁺}} \text{Methyl ester} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Conditions : Reflux in HCl (6N), 2 hours. Yield : >90%.

Industrial Production Techniques

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow microreactors are employed to enhance reaction control and reduce waste. Key features include:

  • Flow Chemistry : Enables precise temperature and residence time control during Sonogashira coupling.

  • Catalyst Recycling : Palladium catalysts are recovered via immobilized systems to reduce costs.

Table 2: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume0.1–1 L100–1000 L
Catalyst Loading5 mol% Pd1–2 mol% Pd (recycled)
Yield70–80%85–90%

Key Reagents and Catalysts

Table 3: Critical Reagents in Synthesis

Reagent/CatalystRoleExample Use CaseReference
Pd(PPh₃)₄Cross-coupling catalystSonogashira reaction
NaIO₄Oxidizing agentSulfoxide formation
Benzyl chloroformateAmino group protectionCbz protection

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Sonogashira Coupling : Optimal at 25°C in THF, minimizing side reactions.

  • Esterification : Reflux in methanol with HCl gas ensures complete conversion.

Stereochemical Control

Chiral auxiliaries or enantioselective catalysis ensure >99% enantiomeric excess (ee). For instance, using (S)-BINAP ligands in palladium complexes enhances stereoselectivity.

Analytical Characterization Techniques

Table 4: Analytical Methods and Data

TechniqueKey DataReference
¹H NMRδ = 5.08 (s, 2H, Cbz CH₂)
HRMSm/z calc. 281.072, found 281.072
HPLCPurity >98%

Challenges and Limitations

  • Propargyl Group Stability : Sensitive to oxidation, requiring inert atmospheres.

  • Cost of Palladium Catalysts : Mitigated via recycling in flow systems.

  • Byproduct Formation : Over-oxidation during sulfoxide synthesis necessitates careful stoichiometry .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-aminopent-4-ynoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with palladium catalysts for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the desired product, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted amino derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-Methyl 2-aminopent-4-ynoate hydrochloride serves as a key intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals.

Case Study: Antimalarial Activity
Research has demonstrated that derivatives of this compound exhibit potent antimalarial activity against Plasmodium falciparum. Modifications to the core structure have shown enhanced binding affinity and biological efficacy, making it a candidate for further drug development .

Enzyme Inhibition Studies

The compound has been employed in studying enzyme-substrate interactions, particularly as an inhibitor for cysteine proteases. The presence of the alkyne moiety enhances its ability to participate in Michael addition reactions at the active site of these enzymes .

Case Study: Inhibition Mechanism
Studies indicate that this compound can inhibit specific enzymes through covalent modification, which alters their activity and function within biological pathways .

Peptide Synthesis

Due to its reactive amino group, this compound is utilized in peptide synthesis. It can participate in conjugate addition reactions, forming diastereomeric products essential for developing various peptides used in therapeutic applications .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl (S)-2-amino-4-pentenoateSimilar amino structureBuilding block for complex molecules
L-PropargylglycineContains an ethynyl groupNeurotransmitter precursor
3-Aminopropanoic AcidBasic amino acid structureInvolved in neurotransmitter synthesis

This table highlights how variations in structure influence biological activity and application potential.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-aminopent-4-ynoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. This compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling .

Comparison with Similar Compounds

Methyl 4-aminobut-2-ynoate Hydrochloride

  • CAS : 1803600-32-9
  • Molecular Formula: C₅H₈ClNO₂
  • Molecular Weight : 149.58 g/mol
  • Key Differences: Shorter Carbon Chain: The but-2-ynoate backbone (4 carbons) vs. pent-4-ynoate (5 carbons) reduces molecular weight by ~14 g/mol . Reactivity: The terminal alkyne in (S)-methyl 2-aminopent-4-ynoate allows for click chemistry applications (e.g., Huisgen cycloaddition), whereas the internal alkyne in methyl 4-aminobut-2-ynoate may limit such reactivity .

(S)-Methyl 2-(((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate Hydrochloride

  • CAS: Not explicitly listed (see ).
  • Applications: Likely used as an angiotensin II receptor antagonist precursor, contrasting with the simpler alkyne-based applications of (S)-methyl 2-aminopent-4-ynoate .

Ethyl 2-Amino-2-(4-Methanesulfonylphenyl)propanoate Hydrochloride

  • CAS : 1391077-87-4
  • Molecular Formula: C₁₂H₁₈ClNO₄S
  • Key Features: Sulfonyl Group: Introduces strong electron-withdrawing effects, altering solubility and metabolic stability compared to the neutral alkyne in (S)-methyl 2-aminopent-4-ynoate. Ester Group: Ethyl ester vs. methyl ester may influence hydrolysis rates and bioavailability .

Methyl 2-Amino-3-(1H-Indol-4-yl)propanoate Hydrochloride

  • CAS : 1464091-39-1
  • Structural Highlight : An indole ring replaces the alkyne, enabling π-π stacking interactions critical in kinase inhibitors or serotonin analogs.
  • Applications: Potential use in neurological drug development, contrasting with the alkyne’s role in cross-coupling reactions .

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
(S)-Methyl 2-aminopent-4-ynoate HCl 166271-28-9 C₆H₁₀ClNO₂ 163.60 Terminal alkyne, methyl ester Click chemistry, chiral intermediates
Methyl 4-aminobut-2-ynoate HCl 1803600-32-9 C₅H₈ClNO₂ 149.58 Internal alkyne, methyl ester Limited to non-click applications
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate HCl 1391077-87-4 C₁₂H₁₈ClNO₄S 307.79 Sulfonyl, ethyl ester Enzyme inhibitors, prodrugs
Methyl 2-amino-3-(1H-indol-4-yl)propanoate HCl 1464091-39-1 C₁₂H₁₄ClNO₂ 247.70 Indole, methyl ester Neurological agents

Research Findings and Implications

  • Reactivity: The terminal alkyne in (S)-methyl 2-aminopent-4-ynoate enables modular synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in analogs with internal alkynes or non-alkyne substituents .
  • Chirality: The (S)-configuration enhances enantioselectivity in asymmetric catalysis, contrasting with racemic mixtures often observed in simpler esters like methyl 4-aminobut-2-ynoate .
  • Biological Activity : Compounds with aromatic or heterocyclic groups (e.g., biphenyl, indole) exhibit higher target affinity in drug discovery, while alkyne-bearing analogs are more suited for bioconjugation .

Biological Activity

(S)-Methyl 2-aminopent-4-ynoate hydrochloride is a compound that has garnered attention in various fields of biological research, particularly due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H10ClNO2
  • Molecular Weight : 163.601 g/mol
  • CAS Number : 166271-28-9
  • IUPAC Name : this compound

This compound exhibits its biological effects primarily through interaction with various biochemical pathways. The compound's structure allows it to participate in significant chemical reactions, including:

  • Electrophilic Substitution : Similar compounds have been shown to engage in electrophilic substitution reactions, which can influence multiple cellular targets.
  • Matrix Metalloproteinase Inhibition : Compounds like this compound may act as inhibitors of matrix metalloproteinases (MMPs), enzymes implicated in cancer metastasis and tissue remodeling.

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through its ability to inhibit MMPs.
Cell Line TestedIC50 Value (mg/mL)Reference
U87 Glioma Cells0.0204
SCCVII Cells0.0267
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting potential applications in treating infections.

Case Studies

  • In Vitro Studies on Cancer Cells :
    • A study reported that this compound showed promising results in inhibiting the growth of glioma cells and other tumor types through MMP inhibition, which is crucial for cancer progression and metastasis .
  • Synthesis and Functionalization :
    • Research has explored the synthesis of derivatives of this compound, highlighting its versatility in generating compounds with enhanced biological activity. For instance, aryl-substituted derivatives were synthesized using Sonogashira coupling reactions, which may improve selectivity and potency against specific biological targets .
  • Potential as a Therapeutic Agent :
    • The compound has been investigated for its role in drug delivery systems, particularly in enhancing the bioavailability of other therapeutic agents when conjugated with this compound .

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